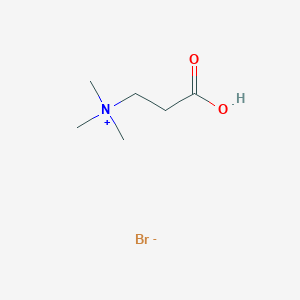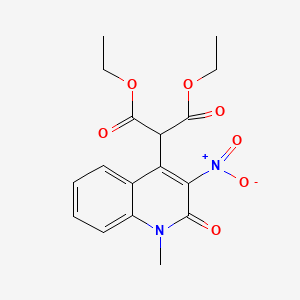
2-カルボキシ-N,N,N-トリメチルエタン-1-アミニウム ブロミド
概要
説明
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C6H14BrNO2. It is known for its role in various biochemical and industrial applications due to its unique structural properties.
科学的研究の応用
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is utilized in various fields:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In studies involving cell membrane transport and neurotransmitter functions.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Used in the formulation of detergents and disinfectants.
準備方法
Synthetic Routes and Reaction Conditions
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide can be synthesized through the reaction of trimethylamine with bromoacetic acid under controlled conditions. The reaction typically involves:
Reactants: Trimethylamine and bromoacetic acid.
Solvent: Aqueous or organic solvent such as ethanol.
Temperature: The reaction is carried out at room temperature or slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide involves large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): For maintaining uniform reaction conditions.
Purification: Techniques such as crystallization or distillation to isolate the product.
化学反応の分析
Types of Reactions
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide in aqueous solution.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Production of carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
作用機序
The compound exerts its effects through interactions with cell membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell surfaces, influencing membrane permeability and transport processes. This interaction can modulate various biochemical pathways, making it useful in both research and industrial applications.
類似化合物との比較
Similar Compounds
Choline Chloride: Another quaternary ammonium compound with similar structural features.
Betaine: A naturally occurring compound with a carboxylate group and a quaternary ammonium center.
Trimethylamine N-oxide: Known for its role in osmoregulation in marine organisms.
Uniqueness
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is unique due to its specific combination of a carboxylate group and a quaternary ammonium center, which imparts distinct physicochemical properties. This makes it particularly effective in applications requiring strong ionic interactions and stability under various conditions.
特性
IUPAC Name |
2-carboxyethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.BrH/c1-7(2,3)5-4-6(8)9;/h4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHGPWFUKUMTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50772841 | |
| Record name | 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50772841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19604-99-0 | |
| Record name | 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50772841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-carboxyethyl)trimethylazanium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1653737.png)




![2-[(E)-Benzylideneamino]guanidine;nitric acid](/img/structure/B1653743.png)

![[(4-Methylanilino)(phenyl)methyl]phosphonic acid](/img/structure/B1653746.png)



